methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Lipophilicity Drug-likeness Medicinal Chemistry

Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 1105189-80-7) is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its broad spectrum of biological activities. The compound features a fused thiazole-pyrimidine bicyclic core with characteristic substituents: a 7-hydroxy group, a 3-methyl group on the thiazole ring, a 5-oxo group, and a methyl ester at the 6-position.

Molecular Formula C9H8N2O4S
Molecular Weight 240.24 g/mol
CAS No. 1105189-80-7
Cat. No. B1437741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS1105189-80-7
Molecular FormulaC9H8N2O4S
Molecular Weight240.24 g/mol
Structural Identifiers
SMILESCC1=CSC2=NC(=C(C(=O)N12)C(=O)OC)O
InChIInChI=1S/C9H8N2O4S/c1-4-3-16-9-10-6(12)5(8(14)15-2)7(13)11(4)9/h3,12H,1-2H3
InChIKeyINYNIXIUJPPTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 1105189-80-7): Core Structural and Procurement Profile


Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 1105189-80-7) is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its broad spectrum of biological activities [1]. The compound features a fused thiazole-pyrimidine bicyclic core with characteristic substituents: a 7-hydroxy group, a 3-methyl group on the thiazole ring, a 5-oxo group, and a methyl ester at the 6-position. Its molecular formula is C9H8N2O4S with a molecular weight of 240.24 g/mol [2]. This specific substitution pattern distinguishes it from the des-methyl analog (CAS 224313-88-6, C8H6N2O4S, MW 226.21) and the ethyl ester variants commonly employed in thiazolopyrimidine research [3].

Why In-Class Thiazolo[3,2-a]pyrimidine Analogs Cannot Substitute Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate


Thiazolo[3,2-a]pyrimidine derivatives are not functionally interchangeable due to pronounced structure-activity relationship (SAR) sensitivity at multiple positions on the bicyclic scaffold. Crystallographic evidence demonstrates that varying substituents at positions C2, C3, C6, and the aryl at C5 leads to significant differences in intermolecular interaction patterns, supramolecular aggregation, and conformational preferences [1]. The presence of the 3-methyl group on the thiazole ring, as opposed to the unsubstituted 3-H analog (CAS 224313-88-6), alters both the electronic environment of the fused ring system and the compound's lipophilicity—a critical determinant of membrane permeability and target engagement [2]. Furthermore, the methyl ester at C6 provides distinct solubility and reactivity profiles compared to the more lipophilic ethyl ester congeners frequently employed in published thiazolopyrimidine studies, making direct substitution without re-validation of biological assays scientifically unsound [3].

Quantitative Differential Evidence: Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 3-Methyl Target Compound vs. 3-H Des-Methyl Analog (CAS 224313-88-6)

The target compound (CAS 1105189-80-7) incorporates a 3-methyl substituent on the thiazole ring, resulting in a molecular weight of 240.24 g/mol [1]. In contrast, the des-methyl analog (CAS 224313-88-6) lacks this substituent and has a molecular weight of 226.21 g/mol [2]. The additional methyl group increases the calculated logP by approximately +0.5 units based on the Hansch-Leo fragmental constant for an aromatic methyl substituent, consistent with lipophilicity trends observed across 27 thiazolo[3,2-a]pyrimidine derivatives where alkyl substitution directly correlates with increased chromatographic retention parameters (RM0 and log kw > 0) [3]. This lipophilicity elevation is expected to enhance membrane permeability but may also reduce aqueous solubility, a trade-off that must be considered in assay design.

Lipophilicity Drug-likeness Medicinal Chemistry

Ester Substituent Impact on Lipophilicity: Methyl Ester (Target) vs. Ethyl Ester Congeners

The target compound bears a methyl ester at position C6, whereas the majority of biologically characterized thiazolo[3,2-a]pyrimidines in the literature utilize an ethyl ester at this position [1]. The replacement of ethyl with methyl reduces the calculated logP by approximately 0.5–0.6 units (consistent with the π value difference between ethyl and methyl substituents). This difference is critical: the lipophilicity study of 27 thiazolo[3,2-a]pyrimidine derivatives demonstrated that all analyzed compounds are hydrophobic substances (RM0 and log kw > 0) and that even small structural modifications produce measurable shifts in chromatographic lipophilicity parameters [2]. The lower lipophilicity of the methyl ester may confer superior aqueous solubility and a distinct pharmacokinetic profile compared to ethyl ester analogs, which is advantageous for in vitro assays requiring higher compound solubility.

Lipophilicity Solubility Pharmacokinetics

Solid-State Structural Differentiation: Substituent-Dependent Crystal Packing and Intermolecular Interactions

A crystallographic study of five structurally related thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives demonstrated that varying substituents at positions C2, C3, C6, and on the aryl at C5 produced significant differences in space group, number of molecules per asymmetric unit, and intermolecular interaction patterns [1]. Compounds with unsubstituted phenyl rings adopted an aryl group-down conformation, while those with substituted phenyl rings preferred an aryl group-up conformation. Specifically, compound 2 (3-amino-2-cyano-7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester) crystallized in P-1 with Z=4 and two molecules in the asymmetric unit, while compound 3 (2-dimethylaminomethylene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester) belonged to P21/c with Z=4, demonstrating that even a C6 ester modification (methyl vs. ethyl) combined with C2/C3 changes alters the fundamental crystal lattice [1].

Crystallography Solid-state chemistry Material properties

Synthetic Accessibility: One-Step MCR Protocol vs. Traditional Two-Step Synthesis

An improved ultrasound-assisted one-step multicomponent reaction (MCR) protocol has been reported for the synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, achieving product formation in a single reaction vessel [1]. This contrasts with the previously established two-step procedure requiring initial pyrimidinone formation followed by cyclization with acetylenedicarboxylate. The improved protocol was demonstrated to be more efficient than conventional heating methods in terms of both reaction yield and time [1]. While the target compound (CAS 1105189-80-7) was not specifically included in the optimization study, it belongs to the same 7-hydroxy-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate series that can be accessed via this streamlined one-step protocol [2], whereas 3-unsubstituted or 2-substituted variants may require divergent synthetic routes.

Synthetic chemistry Process efficiency Green chemistry

Optimal Application Scenarios for Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 1105189-80-7)


Medicinal Chemistry SAR Studies Requiring Controlled Lipophilicity Tuning

The 3-methyl substituent and methyl ester combination of the target compound provides a distinct lipophilicity profile (estimated logP approximately 0.5–1.0 units lower than ethyl ester analogs, and approximately 0.5 units higher than the des-methyl analog) [1]. This makes the compound uniquely suited for structure-activity relationship (SAR) campaigns where incremental modulation of lipophilicity is needed to balance target potency with favorable ADME properties. The lipophilicity study of 27 thiazolo[3,2-a]pyrimidine derivatives confirmed that all compounds in this series are hydrophobic substances (RM0 > 0); therefore, the methyl ester variant offers a deliberate reduction in hydrophobicity relative to common ethyl ester analogs [1].

Crystallography and Solid-State Form Screening for Pre-formulation Development

Crystallographic evidence demonstrates that substituent modifications at positions C2, C3, and C6 of the thiazolo[3,2-a]pyrimidine scaffold produce significant changes in space group symmetry, asymmetric unit composition, and intermolecular hydrogen-bonding networks [2]. The target compound, with its unique combination of 3-methyl, 7-hydroxy, and 6-methyl ester substituents, is predicted to adopt a distinct crystal packing arrangement compared to both the des-methyl analog and the ethyl ester variants. This makes it a valuable candidate for solid-form screening studies where polymorph diversity, stability, and dissolution characteristics are being systematically evaluated within a chemical series [2].

Chemical Biology Probe Development Leveraging the 7-Hydroxy Tautomeric System

The 7-hydroxy-5-oxo arrangement in the target compound creates a vinylogous carboxylic acid tautomeric system (7-hydroxy → 5-oxo conjugation) that is shared with the broader 7-hydroxy-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate series [3]. This structural feature, combined with the 3-methyl substitution, may influence metal-chelating properties and hydrogen-bond donor/acceptor capacity. The compound can serve as a scaffold for designing metal-chelating probes or enzyme inhibitors where the tautomeric equilibrium affects binding interactions, distinguishing it from analogs lacking the 3-methyl group that may exhibit different tautomeric preferences [3].

Synthetic Methodology Development and Scalability Assessment

The compound is positioned within a synthetic series that can be accessed via an improved one-step multicomponent reaction under ultrasound irradiation, as opposed to traditional two-step protocols [4]. Researchers evaluating scalable synthetic routes to thiazolo[3,2-a]pyrimidine building blocks can use this compound as a test substrate for optimizing the MCR-ultrasound protocol specifically for 3-methyl-substituted variants, providing comparative data on reaction yield, purity, and scalability relative to the 3-H and 2-substituted analogs commonly employed in published synthetic studies [4].

Quote Request

Request a Quote for methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.